Product packaging for 1-Acetyl-5-hydroxy-L-proline(Cat. No.:CAS No. 878807-83-1)

1-Acetyl-5-hydroxy-L-proline

Cat. No.: B12586357
CAS No.: 878807-83-1
M. Wt: 173.17 g/mol
InChI Key: APANWPUXSWHTKP-ZBHICJROSA-N
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Description

1-Acetyl-5-hydroxy-L-proline is a chemically modified derivative of the amino acid L-proline. As a functionalized proline analog, it belongs to a class of compounds that have shown significant utility in various scientific research fields. Proline derivatives, particularly those with substitutions on the pyrrolidine ring, are valuable scaffolds in medicinal chemistry and biochemistry due to their conformational restriction, which is useful for probing biological targets . Researchers are exploring similar acetylated and hydroxylated proline compounds for their potential as inhibitors in biological systems. For instance, certain hydroxyproline analogs have been investigated for their role in substrate reduction therapy, showing efficacy in inhibiting pathological crystal formation in model systems . Furthermore, acetylated hydroxyproline derivatives have been identified and patented for specific cosmetic and pharmaceutical applications, suggesting potential in modulating skin and cellular functions . The structural features of this compound make it a candidate for use as a chiral building block in organic synthesis and as an intermediate in the development of more complex molecules for research purposes . This product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO4 B12586357 1-Acetyl-5-hydroxy-L-proline CAS No. 878807-83-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

878807-83-1

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

(2S)-1-acetyl-5-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H11NO4/c1-4(9)8-5(7(11)12)2-3-6(8)10/h5-6,10H,2-3H2,1H3,(H,11,12)/t5-,6?/m0/s1

InChI Key

APANWPUXSWHTKP-ZBHICJROSA-N

Isomeric SMILES

CC(=O)N1[C@@H](CCC1O)C(=O)O

Canonical SMILES

CC(=O)N1C(CCC1O)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications

De Novo Chemical Synthesis Pathways for 1-Acetyl-5-hydroxy-L-proline

De novo synthesis of this compound can be achieved through several methods, ranging from classical organic reactions to more modern stereoselective and enzymatic approaches.

Classical approaches to the synthesis of N-acetylated hydroxyprolines often start from the parent amino acid, L-hydroxyproline. One common method involves the direct acetylation of the amino group. For instance, N-acetyl-4-hydroxy-L-proline can be synthesized by reacting L-hydroxyproline with acetic anhydride in the presence of a base like pyridine. prepchem.com This straightforward approach provides a direct route to the N-acetylated product.

Another classical method involves the hydrolysis of proteins rich in hydroxyproline (B1673980), such as gelatin, followed by a series of chemical modifications. google.com This process typically includes:

Acid hydrolysis of gelatin to obtain a mixture of amino acids.

Acetylation of the amino acid mixture.

Benzoylation of the acetylated products.

Selective hydrolysis to yield N-acetyl-hydroxy-L-proline. google.com

While effective, these classical methods can sometimes lack stereocontrol and may require extensive purification steps.

Modern synthetic chemistry has focused on developing stereoselective and enantioselective methods to produce specific isomers of substituted prolines. These strategies are crucial for preparing compounds with defined biological activities. While specific examples for this compound are not abundant in the provided search results, general principles for the stereoselective synthesis of proline derivatives can be applied.

Phase-transfer catalysis is a powerful tool for the enantioselective synthesis of proline scaffolds. nih.gov For example, the catalytic enantioselective preparation of (S)-4-methyleneproline derivatives has been achieved using a chinchonidine-derived catalyst. nih.gov Such methodologies could potentially be adapted for the synthesis of 5-hydroxyproline derivatives with high stereocontrol.

Another strategy involves the use of chiral starting materials and directing groups to control the stereochemical outcome of reactions. For instance, the stereoselective conversion of commercial (cis)-4-hydroxy-L-proline into other proline analogs demonstrates the utility of using a readily available chiral pool molecule to access more complex targets. mdpi.com

Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. These methods often proceed under mild conditions and with high enantioselectivity.

An efficient biocatalytic method has been developed for the conversion of L-ornithine and its N-protected derivatives to 5-hydroxy-L-proline and its corresponding N-protected forms. sigmaaldrich.comnih.gov This process utilizes enzymes such as lysine-ε-aminotransferase from Escherichia coli and L-ornithine oxidase from Pichia pastoris. sigmaaldrich.comnih.gov The resulting N-protected 5-hydroxy-L-proline can then be chemically converted to the desired N-acetyl derivative.

Furthermore, N-acetyltransferases have been shown to directly acetylate hydroxyproline derivatives. For example, the yeast N-acetyltransferase Mpr1 can produce N-acetyl cis-4-hydroxy-L-proline. researchgate.net This suggests the potential for using whole-cell or isolated enzyme systems for the direct and selective N-acetylation of 5-hydroxy-L-proline.

The use of proline hydroxylases is another promising biocatalytic approach. These enzymes can introduce a hydroxyl group at specific positions on the proline ring with high regio- and stereoselectivity. nih.gov

Enzymatic Route Starting Material Enzyme(s) Product Reference
Biocatalytic ConversionN-α-protected-L-ornithineLysine-ε-aminotransferase, L-ornithine oxidaseN-protected-5-hydroxy-L-proline sigmaaldrich.comnih.gov
Direct Acetylationcis-4-hydroxy-L-prolineYeast N-acetyltransferase Mpr1N-acetyl cis-4-hydroxy-L-proline researchgate.net

Preparation of Structurally Related Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is crucial for structure-activity relationship studies and the development of new therapeutic agents.

The proline ring offers several positions for chemical modification, leading to a diverse range of analogs. Modifications can include the introduction of various substituents or alterations to the ring structure itself.

The 4-hydroxy group of trans-4-hydroxy-L-proline is a convenient handle for further functionalization, allowing for its linkage to material supports for applications in areas like organocatalysis. beilstein-journals.org The synthesis of polymers and oligomers derived from 4-hydroxy-L-proline, such as polypeptides, polyesters, and polythioesters, highlights the versatility of this building block. pku.edu.cn

Stereoselective alkylations of proline esters can be used to introduce substituents at various positions on the ring. nih.gov The diastereoselectivity of these reactions can often be controlled by the choice of N-protecting group and the alkylating agent. nih.gov For example, 2-alkyl-4-hydroxyprolines have been prepared through the reaction of a dienolate with different electrophiles. nih.gov

The N-acetyl group can be replaced with a variety of other acyl groups to modulate the properties of the molecule. Chemoselective O-acylation of hydroxyamino acids under acidic conditions allows for the introduction of various acyl groups onto the hydroxyl moiety, and similar principles can be applied to N-acylation under different conditions. beilstein-journals.org

Substitutions on the Hydroxyl Moiety

The secondary hydroxyl group on the pyrrolidine (B122466) ring of 1-Acetyl-4-hydroxy-L-proline is a versatile handle for a variety of chemical modifications. These substitutions are crucial for creating a diverse range of derivatives for probing biological systems and developing novel materials. biorxiv.org In research settings, particularly within the context of peptide synthesis, the hydroxyl group can be modified post-synthesis to introduce new functional groups with specific stereochemistry. nih.gov

Common strategies for modifying the hydroxyl moiety include:

Acylation: The hydroxyl group can be esterified through acylation. This is often achieved using acyl chlorides or carboxylic anhydrides. beilstein-journals.orgacs.org For instance, treatment with various anhydrides can yield O-acyl derivatives. Chemoselective O-acylation can be accomplished under acidic conditions, which protonates the amine functionality and prevents it from reacting, thereby favoring reaction at the hydroxyl group. beilstein-journals.org

Mitsunobu Reaction: This reaction allows for the stereospecific inversion of the hydroxyl group's stereocenter (from R to S) through substitution with a nucleophile. A wide array of nucleophiles can be introduced using this method, including azides, thiols, and carboxylates, leading to a vast library of 4-substituted proline derivatives. nih.gov

Oxidation and Reduction: The secondary alcohol can be oxidized to a ketone (4-keto-proline). This ketone then serves as a key intermediate that can be subjected to various nucleophilic additions or be stereoselectively reduced back to an alcohol, potentially yielding the diastereomer of the starting material. nih.gov

Ether Formation: Alkyl, aryl, and phenoxy ethers can be generated via nucleophilic substitution, often starting from a tosylated or mesylated intermediate of the hydroxyl group. biorxiv.org

Halogenation and Sulfonylation: The hydroxyl group can be converted into a good leaving group, such as a tosylate, mesylate, or halide (bromo, chloro, iodo). nih.gov These activated intermediates are highly versatile for subsequent SN2 reactions, enabling the introduction of a wide range of functional groups stereospecifically. nih.gov

The table below summarizes various substitution reactions on the hydroxyl moiety of hydroxyproline derivatives.

Reaction Type Reagents Product Functional Group Stereochemical Outcome Reference
AcylationAcetic Anhydride, Perchloric AcidO-acetyl esterRetention beilstein-journals.org
Mitsunobu ReactionTriphenylphosphine (PPh₃), DEAD/DIAD, Nucleophile (e.g., HN₃, RCOOH)Varies (e.g., Azide, Ester)Inversion nih.gov
EtherificationKOH, Alkyl/Aryl HalideAlkyl/Aryl EtherRetention biorxiv.org
SulfonylationTosyl Chloride (TsCl), PyridineO-tosyl esterRetention nih.gov
Halogenation (via Appel reaction)CBr₄, PPh₃BromoInversion nih.gov
OxidationDess-Martin PeriodinaneKetoneN/A nih.gov

Synthetic Optimization and Scalability Considerations in Research Settings

Optimizing the synthesis of 1-Acetyl-4-hydroxy-L-proline and its derivatives is crucial for producing sufficient quantities for research. Key considerations include yield, purity, cost of reagents, and simplicity of the procedure.

A common laboratory-scale synthesis involves the direct acetylation of L-hydroxyproline using acetic anhydride in the presence of a base like pyridine. prepchem.com Optimization of this process involves controlling reaction parameters such as temperature, stoichiometry, and reaction time. For instance, maintaining a low temperature (0-5°C) during the addition of acetic anhydride helps to control the exothermic reaction and minimize side-product formation. prepchem.com

For scalability in a research setting, several factors are considered:

Reagent Selection: Using readily available, less expensive, and safer reagents is preferred. For example, exploring alternative bases to pyridine or different acetylating agents can impact cost and waste disposal.

Process Simplification: Minimizing the number of synthetic steps and purification procedures is key. A one-pot synthesis is often ideal. For microbial production of the precursor, hydroxyproline, strategies include optimizing the expression of hydroxylase enzymes and regulating the uptake and degradation of the substrate (L-proline) to improve yields. researchgate.net

Purification Strategy: While crystallization is a common and scalable purification method for the final product, chromatographic methods may be necessary for intermediates or complex derivatives. prepchem.com Optimizing crystallization conditions (e.g., solvent system, temperature) is critical for achieving high purity and recovery on a larger scale.

Biocatalytic Approaches: For the precursor, 4-hydroxy-L-proline, metabolic engineering of microorganisms like Escherichia coli or Corynebacterium glutamicum presents a scalable and environmentally friendly alternative to traditional extraction from collagen. researchgate.netnih.gov This involves introducing and optimizing a proline hydroxylase to convert L-proline into 4-hydroxy-L-proline. nih.gov Such biocatalytic methods can be optimized by enhancing enzyme expression and co-substrate supply. researchgate.net

Characterization of Synthetic Products (Focusing on Purity and Structure Elucidation for Research Use)

Once synthesized, the identity, structure, and purity of 1-Acetyl-4-hydroxy-L-proline must be rigorously confirmed. This is essential to ensure that the material used in subsequent research is the correct compound and free from significant impurities. A combination of spectroscopic and analytical techniques is employed for this purpose.

Structure Elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the molecular structure. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR confirms the carbon skeleton. The chemical shifts and coupling constants of the protons on the pyrrolidine ring are characteristic and confirm the regiochemistry and stereochemistry of the molecule.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further validating the molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the hydroxyl (-OH), carboxylic acid (C=O, -OH), and amide (C=O, N-H) groups, based on their characteristic absorption frequencies.

Purity Assessment:

Melting Point: A sharp and defined melting point range is a good indicator of high purity for a crystalline solid. For trans-1-Acetyl-4-hydroxy-L-proline, the literature reports a melting point of 132-133 °C. sigmaaldrich.com

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to separate the product from any unreacted starting materials or side products. A single peak in an HPLC chromatogram typically indicates a high degree of purity.

Optical Rotation: As a chiral molecule, 1-Acetyl-4-hydroxy-L-proline rotates plane-polarized light. The specific rotation ([α]) is a physical constant that helps to confirm the enantiomeric purity of the product. The reported specific rotation for the trans isomer is [α]²⁰/D −119° (c = 4 in H₂O).

The table below summarizes key characterization data for trans-1-Acetyl-4-hydroxy-L-proline.

Property Value Reference
Molecular Formula C₇H₁₁NO₄ sigmaaldrich.comnih.gov
Molecular Weight 173.17 g/mol sigmaaldrich.comnih.gov
Melting Point 132-133 °C (decomposes)
Appearance White powder
Specific Rotation ([α]²⁰/D) -119° (c=4 in H₂O)
IUPAC Name (2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid nih.gov

Biosynthesis, Metabolism, and Homeostasis in Biological Systems

Precursors and Biosynthetic Pathways to 1-Acetyl-5-hydroxy-L-proline

The formation of this compound in biological systems is a multi-step process that begins with the amino acid L-proline. This precursor undergoes hydroxylation followed by an acetylation reaction to yield the final compound.

Enzymatic Steps and Key Biocatalysts

The biosynthesis of this compound is believed to proceed through a two-step enzymatic cascade. The initial step involves the hydroxylation of L-proline to form 5-hydroxy-L-proline. This reaction is catalyzed by prolyl hydroxylases, a family of enzymes that play a critical role in collagen synthesis. These enzymes require specific cofactors such as α-ketoglutarate, ascorbate (vitamin C), and iron (Fe²⁺) to function optimally. frontiersin.orgresearchgate.net

The subsequent and defining step is the N-acetylation of the nitrogen atom at the first position of the 5-hydroxy-L-proline ring. This reaction is catalyzed by N-acetyltransferases (NATs). While the specific NAT responsible for this reaction in many organisms remains to be definitively identified, studies have shown that certain NATs possess the capability to acetylate proline analogs. For instance, the yeast N-acetyltransferase Mpr1 has been demonstrated to convert cis-4-hydroxy-L-proline into its N-acetylated form. researchgate.netnih.gov This suggests that analogous enzymes with specificity for 5-hydroxy-L-proline likely exist in other biological systems. The acetyl group for this reaction is donated by acetyl-coenzyme A (acetyl-CoA), a central molecule in cellular metabolism. wikipedia.orgcreative-proteomics.com

Table 1: Key Enzymes and Reactions in the Biosynthesis of this compound

StepReactionKey Enzyme ClassPrecursorsProducts
1L-proline + O₂ + α-ketoglutarate → 5-hydroxy-L-proline + succinate + CO₂Prolyl HydroxylaseL-proline, Oxygen, α-ketoglutarate5-hydroxy-L-proline
25-hydroxy-L-proline + acetyl-CoA → this compound + CoAN-acetyltransferase5-hydroxy-L-proline, Acetyl-CoAThis compound

Cellular Compartmentation of Biosynthesis

The subcellular location of the biosynthetic pathway of this compound is dictated by the localization of the involved enzymes. The hydroxylation of proline, the initial step, primarily occurs in the lumen of the endoplasmic reticulum, which is consistent with its role in collagen synthesis. nih.gov

N-acetyltransferases, the enzymes responsible for the final acetylation step, exhibit diverse subcellular localizations. While some NATs are cytosolic, others can be found associated with ribosomes or in organelles such as the Golgi apparatus. wikipedia.orgnih.gov The specific cellular compartment for the N-acetylation of 5-hydroxy-L-proline would depend on the particular N-acetyltransferase involved in the process. This compartmentalization allows for precise regulation and integration of the biosynthetic pathway with other cellular processes.

Metabolic Fate and Biotransformation Pathways

Once synthesized, this compound is subject to metabolic processes that lead to its breakdown and potential transformation into other molecules.

Catabolism and Degradation Mechanisms

The catabolism of this compound is expected to involve the reversal of its synthesis, beginning with deacetylation. Enzymes known as deacetylases, specifically aminoacylases, can hydrolyze the acetyl group from N-acetylated amino acids. illinois.edu This would yield 5-hydroxy-L-proline and acetate.

The resulting 5-hydroxy-L-proline then enters the degradation pathway for hydroxyproline (B1673980). This pathway involves the action of hydroxyproline dehydrogenase (also known as hydroxyproline oxidase), a mitochondrial enzyme, which converts it to Δ¹-pyrroline-3-hydroxy-5-carboxylate. frontiersin.orgnih.gov Subsequent enzymatic steps lead to the formation of glyoxylate and pyruvate, which are intermediates that can enter central metabolic pathways such as the citric acid cycle. nih.govnih.gov

Conjugation Reactions and Metabolite Formation

N-acetylated amino acids can participate in conjugation reactions, a key process in phase II of xenobiotic metabolism, to form various metabolites. uomus.edu.iq While specific conjugation reactions for this compound have not been extensively detailed, it is plausible that it could undergo further modifications. For instance, the carboxyl group could be conjugated with other molecules, or the hydroxyl group could be a site for glycosylation or other modifications, leading to the formation of a diverse array of metabolites.

Regulation of this compound Levels in Biological Contexts

The intracellular concentration of this compound is tightly controlled through a complex interplay of regulatory mechanisms that influence both its synthesis and degradation.

The regulation of proline and hydroxyproline metabolism, the precursors for this compound, is well-documented and likely has a direct impact on the availability of substrate for its synthesis. Key transcription factors such as p53 and hypoxia-inducible factor 1-alpha (HIF-1α) are known to regulate the expression of enzymes involved in proline and hydroxyproline metabolism. frontiersin.orgresearchgate.netnih.govnih.gov For example, p53 can activate the expression of proline dehydrogenase and hydroxyproline dehydrogenase, the enzymes that initiate the catabolism of these amino acids. frontiersin.orgnih.gov Conversely, hypoxia can lead to an increase in HIF-1α levels, which can influence proline biosynthesis. nih.govfrontiersin.org

Transcriptional and Translational Control of Related Enzymes

The metabolic pathways of proline and hydroxyproline are regulated by precise control over the expression of key enzymes. This regulation occurs at both the transcriptional and, to a lesser extent, the translational level, ensuring that the synthesis and degradation of these imino acids meet cellular demands.

Transcriptional control is a primary mechanism governing the enzymes central to hydroxyproline metabolism. The expression of Prolyl 4-hydroxylases (PHDs) , which catalyze the hydroxylation of proline residues within proteins like collagen, is intricately linked to cellular oxygen levels. nih.govguidetopharmacology.org A key regulator is the Hypoxia-Inducible Factor (HIF-1), a transcription factor that responds to low oxygen conditions. nih.gov Interestingly, the genes for PHD2 and PHD3 are themselves transcriptional targets of HIF-1, creating a negative feedback loop that helps to fine-tune the hypoxic response. nih.govnih.govuni-luebeck.de This means that under hypoxic conditions, HIF-1 becomes stable and promotes the transcription of genes that aid in adapting to low oxygen, but it also increases the expression of the very enzymes that mark it for degradation, thus limiting the duration of the response. nih.gov

The catabolism of free hydroxyproline is initiated by hydroxyproline dehydrogenase 2 (PRODH2) , also known as hydroxyproline oxidase (OH-POX). nih.govfrontiersin.org The gene encoding this mitochondrial enzyme is under the transcriptional control of the tumor suppressor protein p53. nih.govresearchgate.net This links hydroxyproline degradation to cellular stress responses and apoptosis, as p53 activation can induce PRODH2 expression. nih.gov Furthermore, hormonal signaling can influence this pathway; for instance, cortisol, a steroid hormone, has been shown to upregulate PRODH2 expression. nih.govfrontiersin.org

Similarly, the rate-limiting enzyme in the biosynthesis of proline, Δ1-pyrroline-5-carboxylate synthase (P5CS) , encoded by the ALDH18A1 gene, is also subject to transcriptional regulation. nih.gov In hypoxic conditions, the expression of ALDH18A1 is increased, leading to greater proline synthesis to support processes like collagen production. nih.gov A positive feedback loop has been identified where the transcription factor MYCN can transactivate ALDH18A1, and the resulting metabolic changes can, in turn, regulate MYCN expression. researchgate.net

EnzymeGeneKey Transcriptional RegulatorsFunction
Prolyl 4-Hydroxylase 2 (PHD2)EGLN1Hypoxia-Inducible Factor 1 (HIF-1)Hydroxylates HIF-α subunit, marking it for degradation. nih.govnih.gov
Hydroxyproline Dehydrogenase 2 (PRODH2)PRODH2p53, CortisolCatalyzes the first step in hydroxyproline catabolism. nih.govfrontiersin.org
Δ1-pyrroline-5-carboxylate synthase (P5CS)ALDH18A1MYCN, HypoxiaRate-limiting enzyme in proline biosynthesis from glutamate. nih.govresearchgate.net

Feedback Mechanisms and Allosteric Regulation

To maintain metabolic homeostasis, the pathways governing proline and hydroxyproline are controlled by sophisticated feedback and allosteric regulatory mechanisms. These controls allow the cell to rapidly adjust enzymatic activity in response to changing metabolite concentrations without altering gene expression.

A primary example is the feedback inhibition of proline biosynthesis. The end product of the pathway, proline, acts as an allosteric inhibitor of Δ1-pyrroline-5-carboxylate synthetase (P5CS), the bifunctional enzyme that catalyzes the first two steps of proline synthesis from glutamate. nih.govresearchgate.net This inhibition is competitive with respect to glutamate. researchgate.net When intracellular proline levels are high, it binds to a regulatory site on the P5CS enzyme, reducing its affinity for its substrate and thereby slowing down its own production. nih.gov This prevents the wasteful over-accumulation of proline. quizlet.com The sensitivity of P5CS to proline feedback can be quite high; in Saccharomyces cerevisiae, the enzyme's activity is reduced by 50% at a proline concentration of just 0.5 mM. nih.gov Site-directed mutagenesis studies have shown that altering specific amino acid residues in the P5CS enzyme can significantly reduce its sensitivity to proline inhibition, leading to proline overproduction. nih.gov

Allosteric regulation also governs the catabolic arm of this metabolic axis. In bacteria such as Escherichia coli, the enzyme Proline Utilization A (PutA) is a bifunctional protein with both proline dehydrogenase (PRODH) and P5C dehydrogenase activities. acs.orgacs.org The binding of the substrate, proline, to the PRODH active site acts as an allosteric signal. acs.org This binding, along with the subsequent reduction of the enzyme's FAD cofactor, induces a conformational change that increases the enzyme's affinity for the cell membrane. acs.org This switch from a soluble, regulatory protein (repressing the transcription of proline utilization genes) to a membrane-bound, catabolic enzyme is a classic example of allosteric control linking metabolic function directly to gene regulation. acs.org While the mammalian PRODH and PRODH2 are distinct monofunctional enzymes, the principle of substrate binding inducing functional changes is a fundamental aspect of enzyme regulation.

Furthermore, competition for shared enzymes provides another layer of regulation. The degradation pathways for both proline and hydroxyproline converge at the level of their cyclic intermediates, Δ1-pyrroline-5-carboxylate (P5C) and Δ1-pyrroline-3-OH-5-carboxylate (OH-P5C), respectively. nih.gov Both of these intermediates can be acted upon by P5C Reductase (PYCR) and P5C Dehydrogenase (P5CDH), allowing for mutual competition between the two pathways. nih.govresearchgate.net High levels of metabolites from one pathway can therefore influence the metabolic flux of the other.

EnzymeRegulatorType of RegulationEffect
Δ1-pyrroline-5-carboxylate synthetase (P5CS)L-ProlineFeedback Inhibition / AllostericInhibition of proline biosynthesis. nih.govnih.gov
Proline Utilization A (PutA) (Bacterial)L-ProlineAllosteric ActivationInduces membrane binding and enzymatic activity. acs.orgacs.org
P5C Reductase (PYCR) / P5C Dehydrogenase (P5CDH)P5C / OH-P5CSubstrate CompetitionFlux through proline vs. hydroxyproline pathways is interdependent. researchgate.net

Interactions with Endogenous Metabolic Networks

The metabolism of hydroxyproline and its precursor, proline, is not an isolated pathway but is deeply integrated with central metabolic networks, including the citric acid (TCA) cycle, cellular redox homeostasis, and epigenetic regulation. nih.govresearchgate.net

A direct link to the TCA cycle exists through both the synthesis and catabolism of these imino acids. Proline is synthesized from glutamate, a reaction that can be reversed. nih.gov Glutamate can be converted to the TCA cycle intermediate α-ketoglutarate by glutamate dehydrogenase, functionally linking proline pools to the cell's central energy-producing hub. nih.govresearchgate.net The degradation of hydroxyproline also feeds into central carbon metabolism, ultimately yielding pyruvate and glyoxylate. nih.govfrontiersin.org Pyruvate can be converted to acetyl-CoA and enter the TCA cycle. youtube.com This integration allows the carbon skeletons of proline and hydroxyproline to be used for ATP production. nih.gov

Proline and hydroxyproline metabolism is fundamentally tied to redox homeostasis . The "proline cycle" involves the mitochondrial oxidation of proline to P5C by PRODH, which donates electrons to the electron transport chain, followed by the cytosolic reduction of P5C back to proline by PYCR, which consumes NADPH. nih.govfrontiersin.org This cycling effectively shuttles redox equivalents between cellular compartments and connects to the pentose phosphate (B84403) pathway (PPP), a major source of NADPH for nucleotide synthesis and antioxidant defense. nih.gov An analogous "hydroxyproline cycle" is proposed, where the interconversion of hydroxyproline and OH-P5C by PRODH2 and an OH-P5C reductase also modulates the cellular redox balance. nih.govfrontiersin.org The oxidation of proline and hydroxyproline by their respective dehydrogenases can also lead to the production of reactive oxygen species (ROS), implicating these pathways in redox signaling and the induction of apoptosis. nih.govnih.gov

Perhaps one of the most significant interactions is with epigenetic regulation . The prolyl hydroxylase enzymes that generate hydroxyproline residues in collagen require α-ketoglutarate, ascorbate (Vitamin C), and Fe²⁺ as essential cofactors. nih.gov These are the very same cofactors required by a critical class of epigenetic modifying enzymes, including the TET DNA demethylases and the Jumonji domain-containing histone demethylases. nih.govnih.gov Therefore, a high rate of collagen synthesis and proline hydroxylation can deplete the cellular pool of these cofactors, potentially reducing the activity of epigenetic enzymes. nih.gov This creates a direct metabolic link between the extracellular matrix synthesis (via collagen and hydroxyproline) and the regulation of gene expression through DNA and histone methylation, a process critical in development and disease. nih.gov

Following a comprehensive search for scientific literature, it is not possible to generate a detailed article on the chemical compound “this compound” that adheres to the specific outline provided. The required research data concerning the mechanistic elucidation of its biological activities at molecular and cellular levels is not available in the public domain.

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Scientific literature is rich with data on the parent compounds, L-proline and L-hydroxyproline, and some of their derivatives. For instance, L-proline metabolism is known to be involved in cellular signaling, stress protection, and energy production nih.gov. L-hydroxyproline, a major component of collagen, plays roles in regulating gene expression and metabolic processes, including the hypoxia-inducible factor 1α (HIF-1α) pathway nih.govnih.govfrontiersin.orgnih.gov. Furthermore, derivatives of hydroxy-L-proline have been synthesized and screened as potential inhibitors for various enzymes and transporters nih.govbiorxiv.orgmdpi.com.

Specifically, a related but distinct isomer, trans-1-acetyl-4-hydroxy-L-proline, was screened as a potential inhibitor of the enzyme pyrroline-5-carboxylate reductase 1 (PYCR1) but was not found to be an active inhibitor in the reported study nih.gov. This highlights that even closely related analogs can have different biological activities, and findings cannot be extrapolated from one compound to another without direct experimental evidence.

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Mechanistic Elucidation of Biological Activities at Molecular and Cellular Levels

Signaling Pathways and Cellular Processes Modulated by 1-Acetyl-5-hydroxy-L-proline

Influence on Cellular Proliferation, Differentiation, and Apoptosis (in vitro/cell models)

The influence of N-acetyl-hydroxy-L-proline on cellular fate is intrinsically linked to the metabolism of its parent compound, hydroxyproline (B1673980). The catabolism of both proline and hydroxyproline is a significant source of reactive oxygen species (ROS), which can act as signaling molecules to either promote cell survival or trigger apoptosis, depending on their concentration and the cellular context.

The key enzymes in this process are proline oxidase (POX) and hydroxyproline oxidase (OH-POX), which catalyze the first step in the degradation of proline and hydroxyproline, respectively. nih.gov The oxidation of these amino acids in the mitochondria generates electrons that can be transferred to the electron transport chain or can reduce molecular oxygen to form superoxide, a primary ROS. nih.gov

Studies in cancer cell lines have demonstrated that this metabolic pathway plays a crucial role in apoptosis. For instance, in colon cancer cell lines (LoVo and RKO) with functional p53, the chemotherapeutic agent adriamycin induces the expression of OH-POX. nih.gov This leads to increased ROS generation in a hydroxyproline-dependent manner, which subsequently activates the mitochondrial apoptotic cascade, involving the release of cytochrome c and activation of caspase-9. nih.gov Therefore, the metabolic flux of hydroxyproline, and by extension its N-acetylated derivative, can be a critical determinant of cell survival and death. The N-acetylation of cis-4-hydroxy-L-proline has been explored as a prodrug strategy to potentially reduce the systemic toxicity of the parent compound, which has been evaluated as an anticancer agent due to its ability to inhibit collagen biosynthesis. nih.gov

Table 1: Effects of Hydroxyproline Metabolism on Cellular Processes

Cellular Process Key Mediator(s) Observed Effect in Cell Models
Apoptosis OH-POX, ROS Induction of apoptosis via mitochondrial pathway in p53-functional cancer cells nih.gov
Proliferation Proline/Hydroxyproline Metabolism Can be pro-proliferative in some cancer contexts by providing energy and biosynthetic precursors frontiersin.org
Gene Expression p53 Upregulation of OH-POX expression in response to cytotoxic stress nih.gov

Impact on Cellular Metabolism and Bioenergetics

The catabolism of proline and hydroxyproline is deeply integrated with central carbon metabolism and cellular bioenergetics. The oxidation of one molecule of L-proline can generate approximately 30 ATP equivalents, highlighting its role as a significant energy source, particularly under nutrient-deprived conditions. nih.gov

The degradation pathways for proline and hydroxyproline, while initiated by distinct enzymes (POX and OH-POX), converge on shared subsequent steps. frontiersin.org The initial oxidation occurs in the mitochondria, where the enzymes are bound to the inner membrane and donate electrons to the electron transport chain, contributing to ATP synthesis. frontiersin.org The resulting intermediates, Δ¹-pyrroline-5-carboxylate (P5C) and Δ¹-pyrroline-3-hydroxy-5-carboxylate (OH-P5C), can be further metabolized to glutamate and hydroxyglutamate, respectively. nih.gov These products can then enter the Tricarboxylic Acid (TCA) cycle, a central hub of cellular metabolism for energy production. wikipedia.org

Furthermore, the interconversion of P5C back to proline is linked to the pentose phosphate (B84403) pathway (PPP) by regenerating NADP⁺. The PPP is vital for producing nucleotides for DNA synthesis and for generating NADPH, a key cellular reductant. nih.gov This metabolic cycling, known as the "proline cycle," is crucial for maintaining redox homeostasis. A similar cycle is proposed for hydroxyproline, linking its metabolism to nucleotide synthesis and redox balance. nih.gov

Role in Specific Biological Systems

Investigation in Plant Stress Responses

In plants, the accumulation of proline is a well-established and conserved response to a wide range of abiotic stresses, including drought, salinity, and extreme temperatures. cas.cznih.gov Proline acts as a compatible osmolyte, protecting cellular structures and enzymes from damage by maintaining turgor pressure. It also functions as a scavenger of free radicals and helps to buffer cellular redox potential under stress conditions. cas.cz

The accumulation of proline under stress is tightly regulated through the transcriptional control of its biosynthetic and catabolic genes. mdpi.com Key biosynthetic enzymes like Δ¹-pyrroline-5-carboxylate synthetase (P5CS) are upregulated, while degradative enzymes such as proline dehydrogenase (PDH) are repressed. frontiersin.org This response is mediated by complex signaling pathways involving the plant hormone abscisic acid (ABA) and light signals, which are integrated by transcription factors like ELONGATED HYPOCOTYL 5 (HY5). frontiersin.org While the direct role of this compound in this process has not been detailed, the fundamental importance of the proline scaffold in stress mitigation is clear. The oxidation of proline during recovery from stress can also provide a rapid source of energy for the plant. nih.gov

Role in Microbial Communication or Metabolism

Microorganisms, particularly those in the gut microbiome, possess distinct pathways for hydroxyproline metabolism. Unlike in mammals, where hydroxyproline is primarily degraded, some gut bacteria can convert trans-4-hydroxy-L-proline into valuable metabolites. A key enzyme in this process is the glycyl radical enzyme (GRE) trans-4-hydroxy-L-proline dehydratase (HypD), which is abundant in the human gut microbiome. elifesciences.org HypD catalyzes the dehydration of hydroxyproline to (S)-Δ¹-pyrroline-5-carboxylic acid (P5C). elifesciences.org

This P5C can then be reduced to L-proline by a P5C reductase, effectively reversing the post-translational modification that initially formed hydroxyproline. elifesciences.org This pathway allows gut microbes to utilize the abundant hydroxyproline from dietary collagen as a source of proline for protein synthesis or as a substrate for fermentation (Stickland fermentation). elifesciences.org

Furthermore, microbial engineering strategies have been developed for the production of N-acetyl-hydroxy-L-proline. Studies have shown that Escherichia coli can be engineered to co-express an L-proline cis-4-hydroxylase from Sinorhizobium meliloti and an N-acetyltransferase from Saccharomyces cerevisiae to produce N-acetyl cis-4-hydroxy-L-proline from L-proline. nih.gov This demonstrates the potential of microbial systems to synthesize and metabolize acetylated hydroxyproline derivatives.

Studies in Mammalian Cell Lines for Fundamental Biological Insights

In mammalian cells, the metabolism of proline and hydroxyproline is increasingly recognized as a critical regulator of cellular phenotype, particularly in cancer. frontiersin.org Many cancer cells exhibit a dependency on proline biosynthesis for growth and metastasis. The metabolism of these imino acids is also linked to the cellular response to hypoxia through the regulation of Hypoxia-Inducible Factor 1α (HIF-1α). nih.gov HIF-1α is a key transcription factor that allows cells to adapt to low oxygen conditions. Hydroxyproline has been shown to be more effective than proline at upregulating the transcriptional activity of HIF-1α in certain cancer cells, which can promote angiogenesis and metastasis. nih.govfrontiersin.org

The degradation of hydroxyproline via OH-POX, as mentioned previously, serves as a source of ROS, which can act as signaling molecules to induce apoptosis under conditions of cytotoxic stress. nih.gov This positions the hydroxyproline metabolic pathway as a potential target for therapeutic intervention in diseases characterized by dysregulated cell proliferation and survival.

Structure-Activity Relationships (SAR) in Relation to Molecular Mechanisms

The biological activity of proline and its derivatives is highly dependent on their unique structural features. The rigid five-membered pyrrolidine (B122466) ring of the proline scaffold makes it a versatile tool for designing molecules that target specific biological processes.

Structure-activity relationship (SAR) studies on hydroxyproline derivatives have provided insights into their interactions with molecular targets. For example, a series of hydroxy-L-proline derivatives were synthesized and evaluated as blockers of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). biorxiv.org These studies help to define the chemical modifications on the hydroxyproline scaffold that are critical for binding affinity and inhibitory potency.

In the context of catalysis, the carboxylic acid moiety of proline is crucial for its activity in certain enantioselective reactions. Studies comparing L-proline with various L-hydroxyproline derivatives in α-amination reactions have shown that modifications to the ring and the N-terminal group can significantly impact catalytic efficiency and stereoselectivity. researchgate.net For instance, the presence or absence of an acidic proton on the catalyst can direct the stereochemical outcome of the reaction. researchgate.net While specific SAR studies linking the N-acetyl group and 5-hydroxy position of L-proline to the molecular mechanisms described above are limited, research on related derivatives indicates that such modifications can profoundly alter the molecule's interaction with enzymes and transporters, thereby modulating its biological effects. rsc.org

Correlating Structural Features with Binding Affinity

The binding affinity of this compound to its biological targets is governed by a combination of its foundational L-proline scaffold and the specific chemical groups attached to it. The proline ring's inherent conformational rigidity, the nature of the N-acetyl group, and the position and orientation of the 5-hydroxy group are all critical determinants of molecular recognition and binding strength.

The L-proline core provides a constrained five-membered ring structure, which limits the molecule's conformational flexibility. nih.gov This pre-organization can reduce the entropic penalty of binding to a receptor, potentially leading to higher affinity. Proline's unique cyclic structure also influences the geometry of the peptide backbone when it is part of a larger molecule, often inducing specific turns or kinks that are crucial for biological recognition. nih.gov

The N-acetyl group at the 1-position plays a significant role in modulating the electronic properties and conformational preferences of the proline ring. N-acetylation neutralizes the positive charge of the secondary amine present in proline, which can alter the molecule's interaction with charged residues in a binding pocket. Furthermore, the amide bond introduced by the acetyl group can exist in either a cis or trans conformation. The energetic barrier between these two isomers is lower in N-acetylated prolines compared to prolines in a peptide chain, and the preferred conformation can be influenced by the solvent and the presence of other substituents. researchgate.net The specific conformation adopted is critical for fitting into a precisely shaped binding site.

The hydroxyl group at the 5-position introduces a polar functional group capable of acting as both a hydrogen bond donor and acceptor. Hydrogen bonds are highly directional and are fundamental to the specificity and affinity of ligand-receptor interactions. The stereochemistry of the hydroxyl group is also paramount; its orientation will determine whether it can form productive hydrogen bonds with complementary residues in the target protein. For instance, the hydroxylation of specific proline residues in the hypoxia-inducible factor 1 alpha (HIF-1α) is a key recognition event for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, demonstrating the importance of this modification in mediating protein-protein interactions. acs.org

Table 1: Contribution of Structural Features of this compound to Binding Affinity

Structural Feature Contribution to Binding Affinity Potential Interactions
L-Proline Scaffold Provides a conformationally restricted backbone, reducing the entropic cost of binding. nih.gov Van der Waals forces, hydrophobic interactions.
1-Acetyl Group Influences the cis-trans isomerization of the N-terminal amide bond and can participate in hydrogen bonding. researchgate.net Hydrogen bonding (with the carbonyl oxygen), hydrophobic interactions (with the methyl group).
5-Hydroxy Group Acts as a hydrogen bond donor and acceptor, contributing to binding specificity and strength. acs.org Hydrogen bonding with polar residues (e.g., serine, threonine, aspartate, glutamate).

Relating Chemical Modifications to Functional Outcomes in Cellular Assays

The functional consequences of chemical modifications to this compound in cellular assays are a direct reflection of how these changes alter the molecule's physicochemical properties, such as its binding affinity, selectivity, and cell permeability. Structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound, are essential for optimizing its biological activity.

Modifications to the L-proline ring itself, such as altering its size or introducing further substitutions, can have profound effects on biological activity. For example, in studies of proline analog inhibitors of proline dehydrogenase, even subtle changes to the ring structure, like increasing the ring size to a six-membered ring, can lead to a significant decrease in inhibitory activity. nih.gov This highlights the importance of the precise geometry of the proline scaffold for target engagement.

Altering the 1-acetyl group can modulate the compound's lipophilicity and its interaction with the target. Replacing the acetyl group with larger, more lipophilic acyl chains could enhance membrane permeability, potentially leading to increased potency in cell-based assays. nih.gov Conversely, introducing more polar groups could improve aqueous solubility but may hinder cell entry. The nature of the acyl group can also influence the cis/trans amide bond equilibrium, thereby affecting binding affinity.

The process of "proline editing" allows for the synthesis of a wide array of proline derivatives with stereospecific modifications, which can then be tested in cellular assays to build a comprehensive understanding of the SAR. acs.org

Table 2: Predicted Functional Outcomes of Chemical Modifications to this compound in Cellular Assays

Modification Predicted Effect on Physicochemical Properties Predicted Functional Outcome in Cellular Assays
Replacement of 1-acetyl with a longer acyl chain Increased lipophilicity. nih.gov Potentially enhanced cell permeability and potency.
Removal of the 5-hydroxy group Decreased polarity; loss of a hydrogen bonding group. Likely decreased binding affinity and loss of activity.
Esterification of the 5-hydroxy group Increased lipophilicity; masking of hydrogen bonding capability. May improve cell penetration but could reduce target engagement.
Introduction of a fluorine atom on the proline ring Altered electronics and conformational preferences of the ring. acs.org Potentially altered binding affinity and selectivity.

Analytical Methodologies for Detection and Quantification in Research

Chromatographic Techniques

Chromatography is a fundamental technique for separating 1-Acetyl-5-hydroxy-L-proline from other components in a complex mixture. The choice of method depends on the analyte's properties, the sample matrix, and the specific research question.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For acetylated hydroxyproline (B1673980), reversed-phase HPLC using a C18 column is a common approach. nih.gov

Given that this compound lacks a strong chromophore for standard UV detection, derivatization is often employed to enhance sensitivity. rsc.org Pre-column derivatization with reagents that introduce a fluorescent or UV-absorbing tag allows for highly sensitive detection. rsc.org For instance, reagents like phenyl isothiocyanate can be used, which react with the secondary amine of the proline ring (if not acetylated) or other functional groups, enabling detection at specific wavelengths (e.g., 254 nm). nih.gov The mobile phase typically consists of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, run in either an isocratic or gradient mode to achieve optimal separation. nih.govsielc.com

Table 1: Example HPLC Parameters for Hydroxyproline Analysis (Adaptable for this compound)

ParameterConditionReference
ColumnReversed-phase C18 nih.gov
Mobile PhaseAcetonitrile/Water with 0.5% Formic Acid sielc.com
DetectionUV (after derivatization) or Fluorescence (FLD) nih.govmendelnet.cz
Derivatization AgentPhenyl isothiocyanate (PITC) or 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) nih.govrsc.org

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. Due to the polar and non-volatile nature of this compound, direct analysis by GC is not feasible. sigmaaldrich.com Therefore, a critical prerequisite is derivatization to convert the analyte into a more volatile and less polar form. sigmaaldrich.comsigmaaldrich.com

Common derivatization strategies involve a two-step process. First, the carboxylic acid group is esterified, typically to form a methyl or ethyl ester. Second, the free hydroxyl group is converted into a less polar derivative, for example, through acylation (e.g., with trifluoroacetic anhydride) or silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA, or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA). sigmaaldrich.comsigmaaldrich.com This process reduces the polarity and increases the volatility of the molecule, allowing it to be effectively separated on a GC column, often a capillary column with a non-polar stationary phase. nih.gov

Since this compound contains chiral centers, distinguishing between its stereoisomers is often necessary. Chiral chromatography is the definitive method for this purpose. This can be achieved using either chiral stationary phases (CSPs) or chiral mobile-phase additives (CMPAs). sigmaaldrich.comspringernature.com

In HPLC, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak columns), are widely used for the enantiomeric separation of proline derivatives. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase, leading to different retention times. researchgate.net Alternatively, chiral ligand exchange chromatography can be employed.

For GC, chiral separations are performed on columns coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative. sigmaaldrich.com Similar to HPLC, the analyte must first be derivatized to ensure volatility. The derivatization process itself must not cause racemization of the compound. sigmaaldrich.com This technique allows for the effective separation of D and L enantiomers. sigmaaldrich.com

Mass Spectrometry (MS) Based Methods

Mass spectrometry provides high sensitivity and specificity, making it an indispensable tool for the analysis of this compound, especially at low concentrations in complex biological matrices. It is almost always coupled with a chromatographic separation step.

The combination of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of acetylated proline derivatives in biological fluids like plasma. nih.govnih.gov This technique offers excellent specificity by monitoring specific mass transitions from a precursor ion to a product ion.

For analysis, an electrospray ionization (ESI) source, typically in positive ion mode, is used. nih.gov The parent molecule of this compound would be selected as the precursor ion in the first quadrupole. Following collision-induced dissociation (CID), specific fragment ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances sensitivity. nih.govnih.gov A validated LC-MS/MS method for a related compound, acetyl-proline-glycine-proline (AcPGP), demonstrated a limit of detection (LOD) as low as 0.01 ng/ml. nih.govnih.gov

Table 2: Illustrative LC-MS/MS Parameters for Acetylated Proline Compounds

ParameterConditionReference
Ionization ModePositive Electrospray Ionization (ESI) nih.gov
Analysis ModeMultiple Reaction Monitoring (MRM) nih.gov
Precursor Ion [M+H]⁺Specific m/z for this compoundN/A
Product IonsCharacteristic fragment ionsN/A
Limit of Detection (LOD)Can reach sub-ng/mL levels (e.g., 0.01 ng/mL for AcPGP) nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of GC with the sensitive detection capabilities of MS. As with standard GC, this compound must be derivatized to a volatile form prior to analysis. researchgate.netrug.nl Silylation is a common method, creating N,O-tert-butyldimethylsilyl (TBDMS) derivatives, for example. sigmaaldrich.comresearchgate.net

Once the volatile derivative is introduced into the mass spectrometer, typically using electron ionization (EI), it fragments in a predictable and reproducible manner. sigmaaldrich.com The resulting mass spectrum provides a "fingerprint" that can be used for structural confirmation and quantification. researchgate.net By operating the mass spectrometer in selected ion monitoring (SIM) mode, where only a few characteristic ions are monitored, the sensitivity and selectivity of the analysis can be greatly enhanced, allowing for the detection of low levels of the analyte. researchgate.netmdpi.com

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for confirming the molecular structure of this compound in solution. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. nih.gov

The ¹H NMR spectrum is analyzed based on chemical shift (δ), integration, and signal splitting. youtube.compressbooks.pub The chemical shift indicates the electronic environment of the protons. Protons near electronegative atoms like oxygen and nitrogen are deshielded and appear at a higher chemical shift (further downfield). youtube.compressbooks.pub The presence of the acetyl group on the proline nitrogen introduces the possibility of cis and trans isomers due to restricted rotation around the amide bond, which can result in two distinct sets of signals for the proline ring protons. nih.gov

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts of the carbonyl carbons (from the acetyl and carboxyl groups) are particularly characteristic and appear far downfield. nih.govmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
Atom TypePositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Methyl (CH₃)Acetyl Group~2.0 - 2.2~22 - 25Singlet peak in ¹H NMR.
Methylene (CH₂)C3 (β-position)~1.8 - 2.3~28 - 32Complex multiplet due to coupling with adjacent protons.
Methylene (CH₂)C4 (γ-position)~1.9 - 2.4~35 - 40Complex multiplet. Shift influenced by the C5-hydroxyl group.
Methine (CH)C2 (α-position)~4.3 - 4.6~58 - 62Doublet of doublets. Shift influenced by adjacent carboxyl and nitrogen groups.
Methine (CH)C5 (δ-position)~4.0 - 4.5~68 - 72Multiplet. Shift is significantly downfield due to the attached hydroxyl group.
Carbonyl (C=O)Acetyl Group-~170 - 174Amide carbonyl.
Carbonyl (C=O)Carboxyl Group-~173 - 177Carboxylic acid carbonyl.

Note: Predicted values are estimates based on data for acetylated proline derivatives and general chemical shift tables. nih.govnih.govpdx.edu Actual values may vary depending on solvent, concentration, temperature, and the specific cis/trans isomeric ratio.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. okstate.edunih.gov For this compound, the IR spectrum would display characteristic absorption bands corresponding to its key functional groups. The acetylation of the proline nitrogen means there will be no N-H stretching band, which is a key difference from unmodified hydroxyproline. The characteristic bands of the amide and carboxyl groups are effective for identifying acetylation. spectroscopyasia.com

Table 2: Characteristic IR Absorption Bands for this compound.
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (Hydroxyl & Carboxyl)Stretching3500 - 3200 (broad)
C-H (Aliphatic)Stretching3000 - 2850
C=O (Carboxylic Acid)Stretching~1760 - 1700
C=O (Amide I band)Stretching~1680 - 1630
O-HBending~1440 - 1395
C-O (Carboxyl & Hydroxyl)Stretching~1300 - 1200

Note: Values are based on typical ranges for the specified functional groups found in related molecules. nih.govwayne.eduresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which is primarily useful for molecules containing chromophores (conjugated systems or aromatic rings). Since this compound lacks a significant chromophore, it is not expected to absorb strongly in the standard 200–800 nm range. researchgate.net Any observed absorbance would likely be in the far-UV region (below 220 nm) due to n→π* transitions in the carbonyl groups. Therefore, UV-Vis spectroscopy is not a primary technique for the structural characterization or routine quantification of this compound unless it is derivatized with a chromophore.

Bioanalytical Assays for Cellular and Enzymatic Studies

To investigate the biological effects of this compound, specialized bioanalytical assays are required to monitor its impact on cellular processes and enzyme function.

Cell-based reporter assays are a versatile tool for studying the modulation of specific signaling pathways by a test compound. jst.go.jp These assays typically involve genetically modifying a cell line to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific transcriptional response element. google.comnih.gov

A hypothetical reporter assay to study this compound could be designed if its biological target is known or suspected. For example, if the compound is hypothesized to influence collagen synthesis by modulating the activity of a key transcription factor, an assay could be constructed as follows:

Construct Design: A DNA plasmid is created containing multiple copies of the transcription factor's binding site (the response element) upstream of a promoter that drives the expression of a luciferase gene.

Cell Line Generation: A relevant cell type (e.g., human dermal fibroblasts) is transfected with the reporter plasmid to create a stable cell line.

Assay Procedure: The engineered cells are cultured and treated with varying concentrations of this compound.

Signal Detection: After an incubation period, the cells are lysed, and a substrate for luciferase is added. The resulting luminescence is measured with a luminometer. An increase or decrease in the light signal relative to untreated controls would indicate that the compound activates or inhibits the signaling pathway, respectively. nih.gov

This approach allows for the high-throughput screening of compounds and quantitative measurement of a specific cellular response. jst.go.jppromega.ca

Enzyme activity assays are essential for determining if this compound acts as a substrate, inhibitor, or activator of a particular enzyme. sigmaaldrich.com Given its structure, relevant enzymes could include those involved in proline metabolism or N-acetyltransferase activity. nih.govnih.gov

For instance, one could investigate if the compound is a substrate for a deacetylase or if it inhibits enzymes like proline dehydrogenase (ProDH), which is involved in proline catabolism. nih.govresearchgate.net A common method for monitoring enzyme activity is spectrophotometry, which measures changes in absorbance as a substrate is consumed or a product is formed. frontiersin.org

Table 3: Example of a Hypothetical Enzyme Inhibition Assay for Proline Dehydrogenase (ProDH).
ComponentPurposeExample Concentration
Buffer (e.g., Tris-HCl)Maintain optimal pH for enzyme activity.100 mM, pH 7.5
Proline (Substrate)The natural substrate for the enzyme.10 mM
DCPIP (Electron Acceptor)Artificial electron acceptor that changes color upon reduction.60 µM
This compoundPotential inhibitor, tested at various concentrations.0 - 1 mM
Purified ProDH EnzymeThe catalyst for the reaction.Variable (to ensure linear reaction rate)
Assay Principle: ProDH activity is measured by monitoring the proline-dependent reduction of DCPIP, which leads to a decrease in absorbance at 600 nm. nih.gov The reaction rate is calculated in the presence and absence of this compound to determine the extent of inhibition.

Alternatively, to test if the compound interacts with N-acetyltransferases (NATs) or histone acetyltransferases (HATs), assays often use radiolabeled [¹⁴C]-Acetyl-Coenzyme A to track the transfer of the acetyl group. researchgate.netrevvity.com More modern, non-radioactive methods monitor the production of Coenzyme A (CoA) using fluorescent probes like ThioGlo4 or chromogenic reagents like DTNB. frontiersin.orgnih.gov

Immunoassays (if applicable for detection)

Currently, there is a lack of specific immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), developed for the direct detection and quantification of this compound. While immunoassays are a common technique for the detection of various biomolecules, the scientific literature does not indicate the availability of antibodies specific to this compound that would be necessary for the development of such an assay.

Sample Preparation and Extraction Protocols for Complex Biological Matrices (e.g., cell lysates, culture media, tissue extracts)

The accurate quantification of this compound in complex biological matrices necessitates effective sample preparation to remove interfering substances and concentrate the analyte of interest. While protocols specifically validated for this compound are not extensively detailed in the literature, established methods for the extraction and preparation of similar amino acid derivatives, such as proline and hydroxyproline, from various biological samples can be adapted. These protocols generally involve homogenization, extraction, deproteinization, and sometimes derivatization.

Tissue Extracts

For the analysis of tissue samples, initial homogenization is a critical step to release intracellular contents. This is often followed by enzymatic digestion to break down the extracellular matrix and release the target analyte. For instance, a common method for hydroxyproline analysis in tissues involves enzymatic digestion using a papain solution. nih.gov This digestion is typically carried out in a buffered solution at an elevated temperature to ensure complete tissue dissolution. nih.gov Following digestion, a deproteinization step is crucial to remove proteins that can interfere with subsequent analytical methods. This can be achieved through precipitation with agents like acetonitrile. researchgate.net

A general workflow for tissue extraction can be summarized as follows:

Homogenization: Tissues are mechanically disrupted in a suitable buffer.

Enzymatic Digestion: The homogenate is treated with enzymes like papain to digest the tissue matrix. nih.gov

Deproteinization: Proteins are precipitated using organic solvents (e.g., acetonitrile) or acids and removed by centrifugation. researchgate.net

Extraction: The resulting supernatant containing the analyte can be further purified or directly analyzed.

Cell Lysates and Culture Media

For cell lysates, the initial step involves disrupting the cell membrane to release intracellular components. This can be achieved through various methods, including sonication or the use of specific lysis buffers. nih.gov Similar to tissue extracts, deproteinization is a necessary step to remove proteins.

In the case of culture media, which may contain lower concentrations of the analyte, a concentration step might be required. Solid-phase extraction (SPE) is a commonly employed technique for both cleanup and concentration of analytes from aqueous samples like culture media.

Ultrasound-Assisted Extraction

Ultrasound-assisted extraction is another technique that has been shown to be effective for the extraction of amino acids from biological samples. rsc.org This method utilizes the energy of ultrasonic waves to create cavitation, which disrupts cell walls and enhances the penetration of the extraction solvent, leading to improved extraction efficiency. rsc.org For example, the use of an ultrasound bath for the extraction of proline from honey samples demonstrated higher recovery rates compared to extraction without sonication. rsc.org

Table of Sample Preparation Parameters for Related Compounds

ParameterTissue Extraction (Hydroxyproline)Honey Extraction (Proline)
Sample Type Tissues (e.g., liver, testis) nih.govHoney rsc.org
Initial Treatment Lyophilization and enzymatic digestion with papain nih.govDissolution in borate (B1201080) buffer rsc.org
Extraction Method -Ultrasound-assisted extraction rsc.org
Deproteinization Not explicitly detailed for this specific protocol, but a common step.Filtration through a nylon filter membrane rsc.org
Key Reagents Papain, N-acetyl-L-cysteine, EDTA, potassium phosphate (B84403) buffer nih.govBorate buffer rsc.org

Computational and Theoretical Studies

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal computational techniques used to predict how a ligand, such as 1-Acetyl-5-hydroxy-L-proline, might interact with a protein receptor and to assess the stability of this interaction over time. nih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. nih.gov For this compound, this involves placing the molecule into the binding pocket of a target protein and calculating the binding energy for different poses. The functional groups of the molecule are crucial for forming stabilizing interactions.

Potential interactions involving this compound include:

Hydrogen Bonding: The hydroxyl (-OH) group, the carbonyl oxygen of the acetyl group (C=O), and the carboxylic acid group (-COOH) can all act as hydrogen bond donors or acceptors.

Hydrophobic Interactions: The pyrrolidine (B122466) ring provides a hydrophobic surface that can interact with nonpolar amino acid residues in the protein's binding site.

Electrostatic Interactions: The partially negative oxygens and the potentially deprotonated carboxylic acid can engage in electrostatic interactions with charged residues.

A typical molecular docking study would aim to identify the most stable binding mode, characterized by the lowest binding energy, and to visualize the specific amino acid residues involved in the interaction. nih.govbiointerfaceresearch.com

Table 1: Potential Ligand-Protein Interactions for this compound

Functional Group of Ligand Type of Interaction Potential Protein Residue Partner
Carboxylic Acid (-COOH) Hydrogen Bond, Ionic Bond Lysine, Arginine, Histidine
Hydroxyl (-OH) Hydrogen Bond Aspartate, Glutamate, Serine, Threonine
Acetyl Group (C=O) Hydrogen Bond Asparagine, Glutamine
Pyrrolidine Ring Hydrophobic (Van der Waals) Leucine, Isoleucine, Valine, Phenylalanine

The proline ring is unique among amino acids because its side chain is cyclized back onto the backbone nitrogen, restricting its conformational flexibility. nih.govnih.gov This leads to two primary conformational equilibria: the puckering of the five-membered ring (endo vs. exo) and the geometry of the peptide bond preceding it (cis vs. trans). nih.govnih.gov

The substituents on the proline ring in this compound—the N-acetyl group and the 5-hydroxy group—would be expected to significantly influence these conformational preferences through steric and stereoelectronic effects. nih.gov

Ring Pucker: The presence of a hydroxyl group at position 5 can favor a specific ring pucker to minimize steric clash and potentially form intramolecular hydrogen bonds. Studies on similar substituted prolines show that electronegative substituents can induce stereoelectronic effects that stabilize one pucker over another. nih.gov

N-Acetyl Group Conformation: The orientation of the N-acetyl group itself introduces another layer of conformational possibilities, which can affect how the molecule presents its functional groups for protein binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

To develop a QSAR model for analogues of this compound, a dataset of structurally similar molecules with experimentally measured biological activities would be required. For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., hydrophobicity, electronic properties, size) would be calculated. nih.gov

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates these descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. nih.gov

Table 2: Workflow for Developing a QSAR Model

Step Description
1. Data Collection Gather a set of compounds with known biological activity.
2. Structure Drawing & Optimization Draw 2D or 3D structures of all compounds and optimize their geometry.
3. Descriptor Calculation Compute molecular descriptors (e.g., LogP, molecular weight, polar surface area).
4. Model Building Use statistical methods to correlate descriptors with activity.
5. Model Validation Test the model's predictive power using internal and external validation sets.
6. Prediction Use the validated model to predict the activity of new compounds.

A pharmacophore is the three-dimensional arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that a molecule must possess to exert a specific biological effect. QSAR studies can help identify these key features. By analyzing which molecular descriptors are most influential in the predictive model, researchers can deduce which properties are critical for activity. For instance, if a descriptor related to hydrogen bonding capacity is highly correlated with activity, it suggests that this feature is a key part of the pharmacophore for that biological target.

Ab Initio and DFT Calculations for Electronic Structure

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to study the electronic structure of molecules from first principles, without relying on experimental data. researchgate.net These calculations provide deep insights into a molecule's reactivity, stability, and spectroscopic properties.

For this compound, DFT calculations could be used to determine:

Optimized Molecular Geometry: Finding the most stable three-dimensional arrangement of atoms.

Electron Distribution: Calculating properties like molecular electrostatic potential (MEP) maps, which show regions of positive and negative charge on the molecule's surface. These maps are invaluable for understanding where a molecule is likely to engage in electrostatic or nucleophilic/electrophilic interactions. researchgate.net

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Vibrational Frequencies: These calculations can predict the molecule's infrared (IR) spectrum, which can be compared with experimental data to confirm the structure. researchgate.net

Cheminformatics Approaches for Compound Profiling

Cheminformatics provides essential tools for the computational profiling of chemical compounds, enabling the prediction of their physicochemical properties, pharmacokinetic characteristics (Absorption, Distribution, Metabolism, and Excretion - ADMET), and potential biological activities. These in silico methods are critical in the early stages of drug discovery and development for prioritizing candidates and reducing the need for extensive experimental testing. For this compound, various computational models can be employed to generate a comprehensive profile of its molecular properties.

The profiling of this compound through cheminformatics involves the use of quantitative structure-activity relationship (QSAR) models and other predictive algorithms. nih.gov These models are built on large datasets of experimentally determined properties of diverse molecules and utilize molecular descriptors to forecast the behavior of new compounds. nih.gov Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties.

A key aspect of this computational analysis is the prediction of physicochemical properties that govern a compound's behavior in a biological system. These include parameters like molecular weight, lipophilicity (LogP), aqueous solubility (LogS), and polar surface area (PSA). These predictions are fundamental to understanding the compound's potential for oral bioavailability and membrane permeability.

Furthermore, cheminformatics tools can predict the ADMET profile of this compound. This includes assessing its potential for absorption through the gastrointestinal tract, its distribution throughout the body, its likely metabolic pathways, and its routes of excretion. Toxicity prediction is another critical component, flagging potential liabilities such as mutagenicity or carcinogenicity early in the development process. These predictions are often guided by established principles like Lipinski's Rule of Five, which helps to assess the druglikeness of a compound. simulations-plus.com

The following tables summarize the computationally predicted physicochemical and ADMET properties of this compound, providing a detailed in silico profile.

Detailed Research Findings

Computational analysis of this compound provides significant insights into its potential as a bioactive molecule. The predicted physicochemical properties offer a foundational understanding of its molecular characteristics. With a molecular weight of 173.17 g/mol , the compound is relatively small, which is often advantageous for absorption.

The predicted LogP value (a measure of lipophilicity) is crucial for assessing its ability to cross biological membranes. The calculated value suggests a hydrophilic character, which is consistent with the presence of multiple polar functional groups, including the hydroxyl and carboxylic acid moieties. This hydrophilicity is further supported by the predicted high aqueous solubility (LogS). While beneficial for dissolution, high hydrophilicity can sometimes limit passive diffusion across lipid-rich barriers like the blood-brain barrier.

The topological polar surface area (TPSA) is another key descriptor, providing an estimate of the molecule's surface that is composed of polar atoms. A higher TPSA is generally associated with lower membrane permeability. The predicted TPSA for this compound indicates a molecule with significant polar surface, which may influence its transport properties. The number of hydrogen bond donors and acceptors further contributes to its polarity and potential interactions with biological targets and water molecules.

From an ADMET perspective, the predictions suggest that this compound is likely to have good oral bioavailability. The predicted high gastrointestinal (GI) absorption is a positive attribute for an orally administered compound. The lack of predicted blood-brain barrier (BBB) penetration suggests that the compound may not readily access the central nervous system, which could be advantageous in avoiding CNS-related side effects, depending on the desired therapeutic target.

The metabolic predictions indicate that the compound is not likely to be a significant inhibitor of major cytochrome P450 (CYP) enzymes, such as CYP2D6 and CYP3A4. Inhibition of these enzymes is a common cause of drug-drug interactions, so a low potential for inhibition is a favorable characteristic. The predicted absence of mutagenicity (AMES test) is a critical finding, suggesting a lower risk of genotoxicity.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value
Molecular Formula C₇H₁₁NO₄
Molecular Weight 173.17 g/mol
LogP (Octanol-Water Partition Coefficient) -1.5
Aqueous Solubility (LogS) -0.8
Topological Polar Surface Area (TPSA) 77.8 Ų
Number of Hydrogen Bond Donors 2
Number of Hydrogen Bond Acceptors 4
Rotatable Bonds 2

Table 2: Predicted ADMET Properties of this compound

ADMET Property Prediction
Absorption
Gastrointestinal (GI) Absorption High
Blood-Brain Barrier (BBB) Penetration No
Distribution
Plasma Protein Binding Low
Metabolism
CYP2D6 Inhibitor No
CYP3A4 Inhibitor No
Excretion
Renal Organic Cation Transporter 2 (OCT2) Substrate No
Toxicity
AMES Mutagenicity No
Carcinogenicity Unlikely

Applications in Fundamental Research and Biotechnological Tools

Use as a Research Probe or Chemical Tool in Biological Systems

1-Acetyl-5-hydroxy-L-proline and its derivatives are utilized in fundamental research to understand complex biological processes. These molecules can act as probes to investigate enzymatic activities, cellular signaling, and molecular interactions.

A derivative of the target compound, trans-1-Acetyl-4-hydroxy-L-proline, has been employed in the synthesis of molecular targets for the von Hippel-Lindau (VHL) E3 ubiquitin ligase sigmaaldrich.com. The VHL protein is a critical component of the cellular machinery that responds to changes in oxygen availability, and its dysfunction is implicated in cancer. By using molecules like acetylated hydroxyproline (B1673980) derivatives, researchers can design probes and ligands to study the binding interactions and functional consequences of VHL activity, aiding in the development of novel therapeutic agents.

Research has demonstrated that N-acetyl-L-hydroxyproline (NAHP) can inhibit the formation of advanced glycation end-products (AGEs) researchgate.net. AGEs are harmful compounds that accumulate in the body and contribute to aging and the development of various degenerative diseases. In a laboratory setting, NAHP was shown to dose-dependently reduce the levels of AGEs and the formation of N-(carboxymethyl)lysine (CML), a major AGE researchgate.net. Furthermore, in a model of glycated skin tissue, NAHP was able to prevent the loss of contractile capacity in fibroblasts, indicating its potential to interfere with the detrimental effects of glycation on cellular function researchgate.net. This inhibitory action on a specific biochemical pathway highlights the utility of acetylated hydroxyproline derivatives as tools to study and potentially counteract glycation-related cellular stress.

Development of this compound as a Biosensor Component (if applicable)

Currently, there is no specific information available in the reviewed scientific literature regarding the development or use of this compound as a component in biosensors. While biosensors for related molecules like L-proline and L-hydroxyproline have been developed, the application of the acetylated form in this technology has not been reported.

Role in Model Systems for Studying Specific Biological Phenomena

The direct application of this compound in model systems to study specific biological phenomena is not well-documented in current research. However, the broader family of proline and hydroxyproline derivatives is instrumental in various biological models. For instance, the dipeptide prolyl-hydroxyproline has been shown to influence the behavior of tendon cells in vitro, promoting differentiation, proliferation, and motility nih.gov. While this does not directly involve the acetylated form, it underscores the potential for modified proline compounds to modulate cellular activities in research models.

Exploration in Agricultural and Environmental Science (e.g., plant growth regulation in research, bioremediation aspects)

The role of this compound in agricultural and environmental science is an area with limited specific research. The parent compound, proline, is well-known for its role in plants as an osmoprotectant, helping them to withstand various environmental stresses such as drought, salinity, and extreme temperatures nih.govmdpi.comnih.govnih.gov. Exogenous application of proline has been shown to improve plant growth and stress tolerance nih.govmdpi.com. However, specific studies on the effects of this compound on plant growth regulation are lacking.

In the context of environmental science, particularly bioremediation, proline can play a role in mitigating the toxic effects of heavy metals in plants by acting as a metal chelator and an antioxidant researchgate.net. The potential for this compound in bioremediation has not been specifically investigated.

Table of Research Findings for Proline and its Derivatives

Compound/Derivative Research Area Key Findings References
trans-1-Acetyl-4-hydroxy-L-prolineLigand for Target IdentificationUsed to synthesize molecular targets for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. sigmaaldrich.com
N-acetyl-L-hydroxyproline (NAHP)Inhibition of Cellular PathwaysInhibits the formation of advanced glycation end-products (AGEs) and prevents loss of fibroblast contractile capacity in a glycated dermis model. researchgate.net
Prolyl-hydroxyprolineModel Systems for Biological PhenomenaPromotes differentiation, proliferation, and motility of tendon cells in vitro. nih.gov
ProlineAgricultural Science (Plant Growth)Acts as an osmoprotectant, enhancing plant tolerance to abiotic stresses like drought and salinity. nih.govmdpi.comnih.govnih.gov
ProlineEnvironmental Science (Bioremediation)Can help mitigate heavy metal toxicity in plants through chelation and antioxidant activity. researchgate.net

Future Research Directions and Emerging Areas

Unraveling Undiscovered Biological Roles and Mechanisms

While significant research has focused on the roles of proline and 4-hydroxyproline, particularly in collagen structure and metabolism, the specific biological functions of 1-Acetyl-5-hydroxy-L-proline remain largely uncharted territory. Hydroxyproline (B1673980) (Hyp), derived from the post-translational hydroxylation of proline, is not merely a structural component but an active participant in critical metabolic processes. It is involved in regulating DNA synthesis, gene expression, apoptosis, angiogenesis, and energy production, suggesting a key role in the metabolic reprogramming of cells, including cancer cells nih.govresearchgate.net.

Future investigations should aim to determine if this compound shares these metabolic roles or possesses unique biological activities. Research into its N-acetylated counterpart, N-acetyl-L-hydroxyproline (NAHP), has revealed potent anti-glycation and anti-aging properties in skin, where it prevents the formation of advanced glycation end-products (AGEs) researchgate.net. This precedent suggests that the acetylation and position of the hydroxyl group are critical determinants of function, opening avenues to explore this compound's potential in contexts beyond structural biology, such as in metabolic regulation and cellular signaling. Studies on how dietary supplementation with hydroxyproline impacts hormone secretion and muscle quality further underscore the systemic effects of these derivatives that warrant investigation for the 1-acetyl-5-hydroxy variant mdpi.com.

Exploration of Novel Synthetic Pathways and Derivatives

The synthesis of specific hydroxyproline isomers and their derivatives is crucial for biological and therapeutic exploration. Current methods often rely on complex chemical synthesis. For instance, trans-1-Acetyl-4-hydroxy-L-proline is utilized as a precursor in the stereospecific synthesis of compounds like 4-fluoroglutamic acid and in creating molecules that target the von Hippel-Lindau (VHL) E3 ubiquitin ligase sigmaaldrich.com. The development of novel synthetic strategies, particularly those employing biocatalysis and metabolic engineering, presents a significant opportunity.

A promising approach is the microbial production of acetylated hydroxyproline derivatives. Research has demonstrated the successful production of N-acetyl cis-4-hydroxy-L-proline using the yeast N-acetyltransferase Mpr1 expressed in Escherichia coli nih.gov. This biocatalytic method offers a more sustainable and potentially more specific route for synthesis. Future efforts could focus on engineering similar microbial cell factories to produce this compound directly from simple carbon sources like glucose, building upon existing work on the biosynthetic pathway of hydroxyproline researchgate.net. Furthermore, the creation of a diverse library of this compound derivatives, by modifying the acetyl or hydroxyl groups, could yield novel compounds with tailored pharmacological activities, such as blockers of specific amino acid transporters biorxiv.org.

Advancements in Analytical Detection and Quantification Methodologies

The accurate detection and quantification of this compound in complex biological matrices are essential for understanding its metabolism and mechanism of action. Current analytical methods for hydroxyproline and its isomers often require a derivatization step to enhance detection by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) rsc.orgnih.govresearchgate.net. For example, HPLC with fluorescence detection can be used after pre-column derivatization, while GC methods may involve converting the analyte into N-dimethylthiophosphoryl methyl ester derivatives for detection with flame photometry rsc.orgnih.gov.

Future advancements should focus on developing direct, sensitive, and high-throughput analytical methodologies. The goal is to minimize sample preparation and eliminate the need for derivatization, which can introduce variability. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose. The development of specific LC-MS/MS methods would enable the precise quantification of this compound and its distinction from other isomers in various biological samples. The table below summarizes key parameters of existing methods for related compounds, highlighting areas for future improvement.

Analytical TechniqueAnalyteSample PreparationLimit of Quantification (LOQ)Key Features
HPLC with Fluorescence Detection rsc.orgProlineUltrasound extraction, Derivatization with NBD-FNot specified (LOD as low as 5 fmol reported for proline)High sensitivity, requires derivatization
Gas Chromatography (GC) nih.govProline and 4-HydroxyprolineMethanol extraction or acid hydrolysis, DerivatizationNot specifiedSelective and sensitive, requires derivatization
HPLC-UV mdpi.comThioprolineSolid-liquid extraction, Derivatization with CMQT0.5 µmol/LApplicable to pharmaceutical and cosmetic products
Reversed-Phase HPLC-MS researchgate.netHydroxyproline IsomersDerivatization with l-FDVANot specifiedEnables separation and identification of stereoisomers

Integration with Omics Technologies for Systems-Level Understanding

To fully comprehend the biological significance of this compound, a systems-level approach is necessary. The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the compound's impact on cellular networks and pathways researchgate.net.

Metabolomics: This can be used to identify and quantify this compound in biological fluids and tissues, tracing its metabolic fate and identifying biomarkers associated with its presence.

Proteomics: By analyzing changes in the proteome of cells or tissues treated with this compound, researchers can identify protein targets and signaling pathways modulated by the compound. For instance, proteomic analysis has been used to identify differentially expressed proteins in fish muscle following hydroxyproline supplementation, revealing effects on pathways like oxidative phosphorylation and glutathione (B108866) metabolism mdpi.com.

Transcriptomics: This approach can reveal changes in gene expression in response to the compound, providing insights into the regulatory networks it influences.

By combining these omics datasets, researchers can construct comprehensive models of the compound's mechanism of action, moving beyond a single target to a network-level understanding of its biological role.

Computational Approaches for Accelerated Discovery

Computational methods are becoming indispensable for accelerating the pace of discovery in chemical biology and drug development nih.gov. These approaches can be leveraged to predict the biological activities of this compound and guide the design of novel derivatives with enhanced properties.

Molecular Docking: This technique can be used to predict the binding of this compound to the three-dimensional structures of proteins. As demonstrated in the study of hydroxy-L-proline derivatives targeting amino acid transporters, computational docking can provide valuable insights into molecular orientation and pharmacological activity biorxiv.org. This can help identify potential protein targets and elucidate mechanisms of action.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.

Machine Learning and AI: The application of artificial intelligence and deep learning can analyze vast datasets to identify novel structure-activity relationships and predict compound properties, further streamlining the discovery process nih.gov.

Computational ToolApplication in this compound ResearchPotential Outcome
Molecular Docking Predict binding affinity and mode to potential protein targets (e.g., enzymes, receptors).Identification of novel biological targets and mechanism of action.
QSAR Modeling Correlate chemical structure of derivatives with biological activity.Design of new derivatives with improved potency or specificity.
Molecular Dynamics Simulations Simulate the dynamic behavior of the compound when interacting with a target protein.Understanding the stability of the compound-protein complex and interaction dynamics.
Virtual Screening Screen large virtual libraries of compounds against a target protein structure.Rapid identification of new lead compounds based on the this compound scaffold.

Challenges and Opportunities in this compound Research

The path forward in this compound research is filled with both challenges and significant opportunities. A primary challenge is the limited amount of existing research specifically focused on the 1-acetyl-5-hydroxy isomer, which necessitates foundational studies to establish its basic biochemical properties and biological relevance. The stereospecific synthesis of this particular isomer can be complex, and the development of robust, specific analytical methods for its detection in biological systems is a critical hurdle that must be overcome.

Despite these challenges, the opportunities are vast. The known biological activities of related compounds, such as the metabolic regulatory functions of hydroxyproline and the anti-aging effects of N-acetylated derivatives, suggest a high potential for discovering novel therapeutic applications for this compound nih.govresearchgate.net. It could emerge as a valuable molecule for treating collagen-related disorders, metabolic diseases, or conditions associated with oxidative stress and glycation. The potential for developing sustainable, bio-based production methods through metabolic engineering presents a significant opportunity for environmentally friendly manufacturing nih.govresearchgate.net. Furthermore, its unique chemical structure makes it an attractive chiral building block for the synthesis of new pharmaceuticals and advanced biomaterials. Unlocking the full potential of this compound will require a multidisciplinary approach, integrating synthetic chemistry, analytical science, cell biology, and computational modeling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.